molecular formula C8H10INO B8755202 4-iodo-1-isopropylpyridin-2(1H)-one

4-iodo-1-isopropylpyridin-2(1H)-one

Cat. No. B8755202
M. Wt: 263.08 g/mol
InChI Key: UAKUJOUKKBPMSY-UHFFFAOYSA-N
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Patent
US08754076B2

Procedure details

4-iodo-1-isopropylpyridin-2(1H)-one was prepared from 4-iodopyridin-2(1H)-one and isopropyl iodide following a procedure analogous to that described in Example 59 Step 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=1.[CH:9](I)([CH3:11])[CH3:10]>>[I:1][C:2]1[CH:7]=[CH:6][N:5]([CH:9]([CH3:11])[CH3:10])[C:4](=[O:8])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC(NC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(N(C=C1)C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.